molecular formula C8H7ClN2O B2551822 5-Chlorobenzoxazole-2-methanamine CAS No. 936074-77-0

5-Chlorobenzoxazole-2-methanamine

Cat. No.: B2551822
CAS No.: 936074-77-0
M. Wt: 182.61
InChI Key: JNUWJMBBBWTDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorobenzoxazole-2-methanamine: is a chemical compound with the molecular formula C8H7ClN2O. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities. This compound is characterized by a benzoxazole ring substituted with a chlorine atom at the fifth position and an aminomethyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzoxazole-2-methanamine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium-supported nanocatalysts or mesoporous titania-alumina mixed oxides can be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorobenzoxazole-2-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chlorobenzoxazole-2-methanamine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: The compound has shown potential in medicinal chemistry due to its antimicrobial, anticancer, and anti-inflammatory properties. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed as intermediates in the synthesis of active pharmaceutical ingredients and crop protection agents .

Comparison with Similar Compounds

Uniqueness: 5-Chlorobenzoxazole-2-methanamine is unique due to the presence of both the chlorine atom and the aminomethyl group. This combination enhances its biological activity and allows for diverse chemical modifications. The chlorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes, while the aminomethyl group provides a site for further functionalization .

Biological Activity

5-Chlorobenzoxazole-2-methanamine is a compound belonging to the benzoxazole family, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₇ClN₂O
  • Molecular Weight : 182.6 g/mol
  • IUPAC Name : 5-Chloro-1,3-benzoxazole-2-methanamine

The compound features a benzoxazole ring substituted with a chlorine atom at the fifth position and an aminomethyl group at the second position. This unique structure contributes to its biological activity by enhancing lipophilicity and providing sites for further functionalization.

Benzoxazole derivatives, including this compound, exhibit biological activities through various mechanisms:

  • Antimicrobial Activity : Exhibits significant effects against bacterial strains such as Escherichia coli and Bacillus subtilis.
  • Antifungal Activity : Demonstrated efficacy comparable to voriconazole against Aspergillus niger.
  • Anticancer Properties : Induces apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers.
  • Anti-inflammatory Effects : Modulates inflammatory pathways, potentially influencing cytokine levels.

Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialE. coli, B. subtilisMIC values ranging from 20 to 50 µg/mL
AntifungalA. nigerComparable to voriconazole
AnticancerMCF-7, A549, HepG2IC₅₀ values around 10 µM
Anti-inflammatoryMacrophagesReduced TNF-α levels

Case Studies

  • Antimicrobial Screening : A study evaluated several benzoxazole derivatives, including this compound, against common bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, highlighting its potential as a novel antimicrobial agent .
  • Anticancer Research : In vitro studies showed that this compound effectively induced apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, suggesting its role as a pro-apoptotic agent .
  • Inflammatory Response Modulation : Research indicated that this compound could reduce inflammatory cytokines in macrophage models, suggesting potential therapeutic applications in inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies of similar benzoxazole derivatives suggest that they may possess favorable oral bioavailability and metabolic stability. The presence of the chlorine atom enhances membrane permeability, facilitating absorption in biological systems.

Properties

IUPAC Name

(5-chloro-1,3-benzoxazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUWJMBBBWTDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.